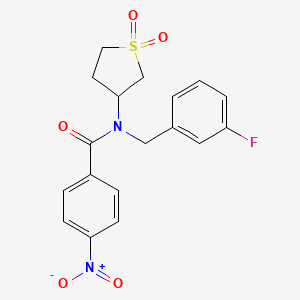![molecular formula C14H17N3O2 B11398229 N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11398229.png)
N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound with a complex structure It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Propanamide Moiety: This involves the reaction of the oxadiazole intermediate with a suitable propanamide derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in substitution reactions, especially at the ethyl group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can result in the formation of amine derivatives.
Substitution: Substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Therapeutic Agents: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry:
Agriculture: It can be used in the development of new agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness:
- The presence of the ethyl group and the propanamide moiety in this compound distinguishes it from other oxadiazole derivatives. These structural features may confer unique chemical and biological properties, such as enhanced stability, solubility, or specificity for certain molecular targets.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-ethyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-15-12(18)7-8-13-16-14(17-19-13)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3,(H,15,18) |
InChI Key |
NDXMIIXGIYMBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11398147.png)
![2-(4-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11398152.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398157.png)
![1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11398180.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)acetamide](/img/structure/B11398192.png)

![4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398195.png)
![3-[5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid](/img/structure/B11398200.png)
![3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11398204.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-isopropoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398219.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11398221.png)

![3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11398225.png)

